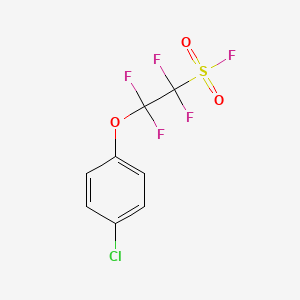

![molecular formula C18H13ClN2O3S B2531547 N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 515841-78-8](/img/structure/B2531547.png)

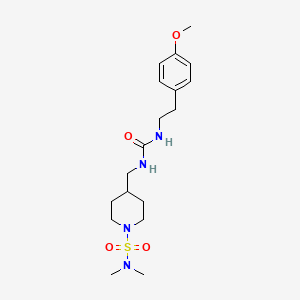

N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a derivative of dibenzo[1,4]dioxin-1-carboxamide, which has been studied for its potential antitumor properties. The dibenzo[1,4]dioxin-1-carboxamides, including the chlorinated derivatives, have shown activity against P388 leukemia and Lewis lung carcinoma, suggesting their utility as DNA-intercalating antitumor agents with a unique mechanism of action that may differ from classical agents interfering with topoisomerase II alpha .

Synthesis Analysis

The synthesis of related dibenzo[1,4]dioxin-1-carboxamides involves the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids through various methods. However, the synthesis of specific regioisomers can be challenging, and separation of mixtures may be required. The synthesis of this compound would likely follow similar synthetic routes, with particular attention to the introduction of the thiazolyl and chlorophenyl groups .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is characterized by extensive intramolecular hydrogen bonds. The 4-chloro derivative forms dimeric pairs due to intermolecular N-H...O hydrogen bonds, creating 14-membered rings with an R2(2)(14) motif. These structural features are critical for the biological activity and could be relevant to the compound .

Chemical Reactions Analysis

The chemical reactivity of N-alkoxy-N-chloroureas, which are structurally related to the compound of interest, has been studied in cyclization reactions to form various heterocyclic compounds. These reactions, such as the formation of 3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide, demonstrate the potential for N-chloro and N-alkoxy groups to participate in cyclization under the influence of catalysts like silver trifluoroacetate or sodium acetate . This reactivity could be extrapolated to the synthesis and further chemical transformations of this compound.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can offer insights. The dibenzo[1,4]dioxin-1-carboxamides are weakly binding DNA-intercalating agents, and their activity is influenced by the position and nature of substituents. The presence of a chloro group and a thiazolyl moiety in the compound of interest would likely affect its lipophilicity, electronic properties, and potential to form hydrogen bonds, which are all critical factors in its biological activity .

Scientific Research Applications

Antimicrobial Activity

One notable application of related compounds to N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is in the field of antimicrobial activity. Research demonstrates that derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against various bacterial strains, exhibiting significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Synthesis and Biological Activity

Another area of research involves the synthesis of novel compounds with similar structures and assessing their biological activities. For instance, studies have been conducted on the synthesis of arylazothiazole disperse dyes containing selenium, which demonstrated notable antioxidant, antitumor, and antimicrobial activities (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Anti-inflammatory and Analgesic Evaluation

Compounds structurally related to this compound have also been synthesized and evaluated for their potential anti-inflammatory and analgesic properties. This includes the study of thiazole/oxazole substituted benzothiazole derivatives, which have shown promise in this area (Kumar & Singh, 2020).

Antibacterial Agents

There's also research into the design, synthesis, and evaluation of similar compounds as antibacterial agents. Some derivatives have shown promising antibacterial activity, particularly against specific strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Spectroscopic Analysis and Molecular Docking

Additionally, studies have been conducted on the spectroscopic identification, structural features, and molecular docking studies of biologically active carboxamides. This includes an examination of their absorption and fluorescence spectra, contributing to the understanding of their chemical properties and potential applications (Patil et al., 2011).

Anticancer Evaluation

Finally, derivatives of this compound have been explored for their potential anticancer properties. This includes the design and synthesis of novel compounds and their evaluation against various cancer cell lines, where some have exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities . They have shown promising results against bacterial (Gram positive and Gram negative) and fungal species, as well as against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

It is suggested that similar compounds may exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the case of anticancer activity, these compounds may interact with cancer cells in a way that inhibits their growth .

Biochemical Pathways

Thiazole nucleus, a part of this compound, is known to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

Result of Action

Similar compounds have shown promising antimicrobial and anticancer activities . They have been found to be active against various bacterial and fungal species, as well as against certain types of cancer cells .

properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3S/c19-12-7-5-11(6-8-12)13-10-25-18(20-13)21-17(22)16-9-23-14-3-1-2-4-15(14)24-16/h1-8,10,16H,9H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMNORAYJPHYLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2531464.png)

![N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2531465.png)

![2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2531466.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2531468.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2531476.png)

![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2531478.png)

![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)